1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed for the synthesis of triazolothiadiazine and its derivatives . The synthesis often involves the use of sulfur tetrafluoride and trihalomethyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic azole chain, which contains two carbon and three nitrogen atoms . The triazole nucleus is a key structural component in this compound .Scientific Research Applications
Cardiovascular Research
One notable application involves the synthesis and evaluation of compounds with potential cardiovascular benefits. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which share a core structural motif with the compound , have been investigated for their coronary vasodilating and antihypertensive activities. These compounds have shown promise as potential cardiovascular agents, with some demonstrating potent vasodilating activity and antihypertensive effects (Sato et al., 1980).
Antimicrobial Applications
Another area of application is in the development of antimicrobial agents. Compounds structurally related to "1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide" have been synthesized and assessed for their antimicrobial activities. Research in this domain has yielded several novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, highlighting the versatility of this chemical framework in generating bioactive molecules with potential utility against various microbial pathogens (Abunada et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and survival, making them important targets for cancer therapies .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to them and preventing their normal function . This can lead to a decrease in the signaling pathways that promote cell growth and survival .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases can affect multiple signaling pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these changes can include reduced tumor growth and metastasis .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been noted to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They can also induce apoptosis and inhibit cell growth in a dose-dependent manner .
Properties
IUPAC Name |
1-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c1-21-6-2-3-10(21)13(23)18-7-12-20-19-11-5-4-9(8-22(11)12)14(15,16)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYETKMMBCHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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